Bienvenue dans la boutique en ligne BenchChem!

bio-THZ1

Target Engagement CDK7 Pull-Down Assay

bio-THZ1 is the only biotinylated CDK7 probe that enables direct, antibody-free pull-down of covalently modified CDK7 from cellular lysates. Unlike unconjugated THZ1, this tool allows quantitative assessment of target occupancy under denaturing conditions (4M urea) for definitive covalent mechanism confirmation. Essential for PK/PD studies, off-target profiling by mass spectrometry, and high-throughput competition binding assays in 96/384-well formats. Choose bio-THZ1 when your data demands robust, reproducible target engagement validation.

Molecular Formula C52H65ClN12O8S
Molecular Weight 1053.7 g/mol
Cat. No. B8103464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebio-THZ1
Molecular FormulaC52H65ClN12O8S
Molecular Weight1053.7 g/mol
Structural Identifiers
SMILESCN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl
InChIInChI=1S/C52H65ClN12O8S/c1-65(24-8-20-55-51(69)56-22-26-72-28-30-73-29-27-71-25-21-54-45(66)14-5-4-13-44-48-43(34-74-44)62-52(70)64-48)23-7-15-46(67)59-36-18-16-35(17-19-36)49(68)60-37-9-6-10-38(31-37)61-50-58-33-41(53)47(63-50)40-32-57-42-12-3-2-11-39(40)42/h2-3,6-7,9-12,15-19,31-33,43-44,48,57H,4-5,8,13-14,20-30,34H2,1H3,(H,54,66)(H,59,67)(H,60,68)(H2,55,56,69)(H,58,61,63)(H2,62,64,70)/b15-7+/t43-,44-,48-/m0/s1
InChIKeyARPCJVVFIKPHFA-SFDVBDGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bio-THZ1: A Biotinylated Covalent CDK7 Inhibitor for Target Engagement Studies


bio-THZ1 is a biotinylated derivative of the covalent CDK7 inhibitor THZ1 [1]. THZ1 itself is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), exhibiting an IC50 of 3.2 nM against the CDK7/cyclin H/MAT1 complex in enzymatic assays [1]. THZ1 achieves selectivity by covalently modifying a remote cysteine residue (C312) located outside the canonical kinase domain [2]. bio-THZ1 retains the same binding mode and is designed for use in pull-down and competition experiments to validate cellular target engagement and selectivity profiling of CDK7 inhibitors [2].

Why THZ1 and Its Analogs Cannot Substitute for bio-THZ1 in Target Engagement Workflows


While THZ1 and its non-covalent analog THZ1-R effectively inhibit CDK7 in cellular assays, they lack the biotin tag essential for streptavidin-based pull-down and target engagement validation [1]. bio-THZ1's biotin moiety enables direct isolation of covalently modified CDK7 complexes from cellular lysates, allowing quantitative assessment of target occupancy and off-target profiling without the need for antibody-based immunoprecipitation [2]. Substituting bio-THZ1 with unconjugated THZ1 or THZ1-R would require alternative, often less direct, methods to confirm cellular target engagement, potentially increasing experimental variability and reducing the robustness of selectivity data [1]. Thus, bio-THZ1 is not a functional equivalent of its parent compound but a specialized tool for mechanistic and translational pharmacology studies.

Quantitative Evidence for bio-THZ1 Differentiation in CDK7 Inhibitor Studies


Direct Target Engagement Validation: bio-THZ1 Pull-Down of CDK7 from Cellular Lysates

bio-THZ1 enables direct pull-down of CDK7 from cellular lysates, confirming its covalent binding in a native environment. In Loucy T-ALL cells, incubation of lysates with 1 µM bio-THZ1 resulted in streptavidin-mediated precipitation of CDK7, an effect that was fully competed by 10 µM free THZ1 [1]. This demonstrates that bio-THZ1 covalently labels the same CDK7 pool as the parent inhibitor and can be used to measure target occupancy.

Target Engagement CDK7 Pull-Down Assay Covalent Inhibitor

Quantitative Competition Binding: Dose-Dependent Displacement of bio-THZ1 by Free THZ1

bio-THZ1 can be used in a competition format to quantify the relative cellular binding of CDK7 inhibitors. In Loucy cells, increasing concentrations of free THZ1 (pre-incubated for 4 hours) led to a dose-dependent reduction in bio-THZ1 (1 µM) labeling of CDK7 in lysates, as detected by immunoblot [1]. In contrast, the non-covalent analog THZ1-R at 10 µM did not compete, consistent with its inability to covalently modify C312 [1]. This assay enables rank-ordering of inhibitors by cellular target occupancy without requiring radiolabeled or fluorescent probes.

Competition Binding CDK7 Covalent Inhibitor Target Occupancy

Selectivity Profiling: bio-THZ1 Pull-Down of CDK12 and Cyclin K Reveals Off-Target Engagement

bio-THZ1 enables unbiased identification of off-target covalent binding beyond CDK7. In Jurkat cell lysates, 1 µM bio-THZ1 pulled down not only CDK7 but also CDK12 and its associated cyclin partner, cyclin K [1]. This finding is consistent with the biochemical observation that THZ1 inhibits CDK12 with an IC50 of 250 nM [2]. The ability to capture these off-target interactions in a single experiment highlights the value of bio-THZ1 for assessing the selectivity profile of CDK7-directed covalent inhibitors.

Selectivity Profiling CDK12 Cyclin K Covalent Inhibitor

Irreversible Binding Confirmation: bio-THZ1 Labels CDK7 Under Denaturing Conditions

bio-THZ1's covalent linkage to CDK7 is stable to denaturation, confirming irreversible target modification. Jurkat cell lysates incubated with 1 µM bio-THZ1 and washed with 4 M urea retained CDK7 in the pull-down fraction [1]. In contrast, the non-covalent analog THZ1-R does not exhibit this property [2]. This stability is essential for downstream applications such as mass spectrometry-based target identification and mapping of binding sites.

Covalent Inhibitor Irreversible Binding CDK7 Washout Assay

Optimal Use Cases for bio-THZ1 in Preclinical CDK7 Inhibitor Development


Cellular Target Engagement and Occupancy Studies

bio-THZ1 is the preferred tool for quantifying the degree of CDK7 occupancy by novel inhibitors in intact cells. Its biotin tag enables pull-down of covalently modified CDK7 from lysates of compound-treated cells, as demonstrated in Loucy and Jurkat models [1]. This assay can be used to generate dose-response curves for target occupancy, rank order compound series, and establish pharmacokinetic/pharmacodynamic (PK/PD) relationships without the need for custom antibody development.

Selectivity Profiling and Off-Target Identification

Researchers can employ bio-THZ1 in unbiased pull-down experiments coupled with mass spectrometry to identify covalent off-targets of CDK7 inhibitors. The data show that bio-THZ1 captures not only CDK7 but also CDK12 and cyclin K [2]. This approach is critical for assessing the selectivity window of next-generation CDK7 inhibitors and for understanding potential toxicity mechanisms associated with CDK12/13 inhibition.

Mechanistic Validation of Covalent Inhibition

bio-THZ1 is essential for confirming the irreversible, covalent mechanism of action of CDK7 inhibitors. Its ability to remain bound to CDK7 under denaturing conditions (4 M urea) provides a definitive readout of covalent modification [3]. This application is particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing the warhead or linker regions of covalent inhibitors.

Development of Competition-Based Binding Assays

bio-THZ1 can be used to establish a competition binding assay for high-throughput screening of compound libraries. By incubating cells or lysates with a fixed concentration of bio-THZ1 and varying concentrations of test compounds, one can measure the relative affinity and cellular permeability of CDK7 binders. This assay format has been validated with THZ1 and THZ1-R [1] and can be adapted for 96- or 384-well plate formats using streptavidin-coated plates and ELISA or AlphaScreen detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for bio-THZ1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.